(2-Bromophenyl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
“(2-Bromophenyl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For this compound, the exact structure is not provided in the available literature .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. It’s likely that it participates in reactions typical of organic compounds with similar functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, these specific details for this compound are not available in the literature .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include elucidating its synthesis process, determining its molecular structure, studying its chemical reactions, and investigating its mechanism of action. Further studies could also focus on determining its physical and chemical properties and assessing its safety and hazards .
properties
IUPAC Name |
(2-bromophenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3S/c19-16-9-5-4-8-15(16)18(21)20-11-10-17(24(22,23)13-12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZUXZQTNBWIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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